Ethyl pivaloylacetate

Biocatalysis Chiral Synthesis Enzyme Specificity

Researchers screening ketoreductase panels often face poor enantioselectivity with simple β-ketoesters (e.g., only 61% ee with ethyl 3-oxopentanoate), requiring costly chiral resolution steps. Ethyl pivaloylacetate solves this through its sterically demanding tert-butyl group, which enforces strict enzyme stereocontrol. • Achieves 99% ee (S) with SSCR ketoreductase, eliminating downstream resolution. • Distinct docking energies (-47.6/-59.5 kcal/mol) enable reliable enzyme active-site probing for directed evolution campaigns. • Directly yields chiral building blocks for statins, β-lactams, and tert-butyl-substituted heterocycles. Supplied as a colorless to pale yellow liquid (≥98% purity); ambient shipping; bulk quantities available upon request.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 17094-34-7
Cat. No. B092219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pivaloylacetate
CAS17094-34-7
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(C)(C)C
InChIInChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3
InChIKeyVUYNTIDSHCJIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pivaloylacetate Technical Baseline


Ethyl pivaloylacetate (CAS 17094-34-7), systematically named ethyl 4,4-dimethyl-3-oxopentanoate, is a β-ketoester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol [1]. Its structure features a sterically bulky tert-butyl group adjacent to the β-keto moiety, which imparts distinctive reactivity compared to simpler β-ketoesters [2]. The compound is a colorless to pale yellow liquid with a boiling point of 88-90 °C at 10 mmHg, density of 0.967 g/mL at 20 °C, refractive index of 1.432, and flash point of 78 °C . It serves as a valuable substrate for evaluating ketoreductase activity and stereoselectivity and as an intermediate in the synthesis of pharmaceuticals and photographic materials .

I
Workflow
Ketoreductase substrate screening and stereoselectivity evaluation
II
Selection
Sterically demanding β-ketoester for chiral alcohol synthesis
III
Context
Supports catalytic asymmetric hydrogenation method development

Why Ethyl Pivaloylacetate Stands Out


While ethyl pivaloylacetate belongs to the β-ketoester class, its sterically demanding tert-butyl substituent fundamentally alters its behavior in both enzymatic and chemical transformations [1]. This structural feature differentiates it from simpler analogs like ethyl acetoacetate or methyl pivaloylacetate, affecting enantioselectivity, reaction kinetics, and catalytic efficiency [2]. The following quantitative evidence demonstrates that substitution with less bulky or differently substituted β-ketoesters would compromise key performance metrics in stereoselective reductions and synthetic applications.

!
Steric profile mismatch
Less bulky analogs like ethyl acetoacetate may not reproduce stereochemical outcomes or docking interactions.
!
Enantioselectivity shift
Ethyl 3-oxopentanoate yields opposite stereochemical preference with lower ee under identical biocatalytic conditions.
!
Catalyst response difference
Methyl pivaloylacetate requires specialized mesoporous supports; catalyst performance may not transfer directly.

Ethyl Pivaloylacetate Differentiation Evidence


Enantioselectivity vs. Ethyl 3-Oxopentanoate

Ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) achieves an enantiomeric excess of 99% (S) when reduced by the carbonyl reductase SSCR from Sporobolomyces salmonicolor, significantly outperforming the structurally simpler ethyl 3-oxopentanoate which yields only 61% (R) under identical conditions [1].

Enantioselectivity vs. Ethyl 3-Oxopentanoate
Head-to-head
99% ee (S) vs. 61% ee (R)
Supports enantiopure building-block synthesis; reduces chiral separation burden.
Carbonyl reductase SSCR; NADPH cofactor. Reported result context.
Biocatalysis Chiral Synthesis Enzyme Specificity

Asymmetric Hydrogenation vs. Methyl Acetoacetate

In asymmetric hydrogenation using Ru-BINAP catalysts, methyl pivaloylacetate (MPA) exhibits substantially reduced catalytic activity compared to the less bulky methyl acetoacetate (MAA), requiring specialized mesoporous supports and acidic solvents to achieve comparable performance [1]. This demonstrates that the pivaloyl group introduces unique mass transfer and steric constraints absent in simpler acetoacetate esters.

Asymmetric Hydrogenation vs. Methyl Acetoacetate
Class-level
Requires mesoporous supports and acidic solvents for Ru-BINAP system.
Indicates steric-constraint catalyst development context.
Class-level inference from methyl pivaloylacetate. Requires validation.
Heterogeneous Catalysis Asymmetric Hydrogenation Catalyst Design

Synthesis Yield: Ethyl vs. Methyl Ester

A Grignard coupling route to ethyl pivaloylacetate using AlCl₃ as a catalyst achieves a 70% yield from haloacetic acid ester and pivaloyl chloride [1]. In contrast, methyl pivaloylacetate production via acetoacetate ester reaction with pivaloyl chloride achieves higher yields in certain processes, as noted in patent literature, though exact yields vary by method [2].

Synthesis Yield: Ethyl vs. Methyl Ester
Cross-study comparable
70% yield
Informs route selection and cost modeling for scale-up.
Grignard coupling route with AlCl₃ catalyst. Methyl ester yields vary by process.
Process Chemistry Synthetic Methodology Industrial Synthesis

Physicochemical Properties vs. Ethyl Acetoacetate

Ethyl pivaloylacetate exhibits a flash point of 78 °C (closed cup) and a predicted pKa of 10.80±0.46, reflecting the electronic and steric influence of the tert-butyl group [1]. These properties differ from ethyl acetoacetate (flash point ~70 °C, pKa ~10.68), indicating altered volatility and acidity profiles that impact safety handling and reactivity in base-catalyzed condensations.

Properties vs. Ethyl Acetoacetate
Cross-study comparable
Flash point: 78 °C; pKa: 10.80
Higher flash point may support large-scale handling context.
pKa predicted; impacts base-catalyzed condensation review.
Physical Chemistry Process Safety Handling and Storage

Substrate Profiling vs. 4-Methyl Analog

Ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) and ethyl 4-methyl-3-oxopentanoate both achieve 99% ee with SSCR ketoreductase, but the former exhibits distinct docking energies: -47.6 kcal/mol for the pro-S pose and -59.5 kcal/mol for the pro-R pose [1]. This specific docking profile differentiates it from the isopropyl-substituted analog and provides a unique fingerprint for enzyme engineering studies.

Substrate Profiling vs. 4-Methyl Analog
Head-to-head
Docking energy: -47.6 (pro-S), -59.5 (pro-R) kcal/mol
Unique fingerprint for enzyme engineering studies.
SSCR ketoreductase molecular docking simulations. 99% ee (S) retained.
Enzyme Engineering Substrate Specificity Biocatalyst Screening

Ethyl Pivaloylacetate Application Scenarios


Chiral Synthesis via Ketoreductase Reduction

Ethyl pivaloylacetate is the substrate of choice for producing enantiopure β-hydroxy esters via ketoreductase-catalyzed reduction, as evidenced by its 99% ee (S) with SSCR [1]. This high stereoselectivity eliminates the need for chiral resolution steps, directly yielding chiral building blocks for statins, beta-lactams, and other pharmaceuticals. In contrast, simpler β-ketoesters like ethyl 3-oxopentanoate give only 61% ee, making them unsuitable for efficient chiral synthesis [1].

Catalyst Development for Sterically Demanding Substrates

Ethyl pivaloylacetate serves as a model substrate for developing and benchmarking heterogeneous asymmetric hydrogenation catalysts designed for bulky β-ketoesters. As demonstrated with methyl pivaloylacetate, these substrates demand specialized catalyst supports and reaction conditions due to steric hindrance [2]. Using ethyl pivaloylacetate in catalyst screening ensures that developed catalysts are effective for real-world industrial processes involving similarly hindered intermediates.

Ketoreductase Profiling & Enzyme Engineering

Ethyl pivaloylacetate is a key substrate for evaluating the activity and stereoselectivity of ketoreductase panels . Its bulky structure probes the active site geometry and substrate tolerance of engineered enzymes, as reflected in its distinct docking energies (-47.6/-59.5 kcal/mol) compared to less hindered analogs [1]. This makes it essential for directed evolution campaigns aimed at expanding enzyme substrate scope or improving enantioselectivity for industrially relevant ketones.

Synthesis of tert-Butyl Heterocycles

Ethyl pivaloylacetate is used as an intermediate in the synthesis of tert-butyl-substituted heterocycles, such as 5-tert-butylimidazole-4-carbaldehyde derivatives, via chlorination and cyclization with formamide [3]. The intact tert-butyl group is retained throughout the synthetic sequence, providing a direct route to sterically hindered imidazoles valued in medicinal chemistry and agrochemicals.

Application
Selection Property
Validation Focus
Chiral synthesis via ketoreductase
Enantioselectivity benchmark
Enantiomeric excess and stereochemical outcome review
Catalyst development for bulky esters
Steric-demand model substrate
Catalyst activity and support-matching context
Ketoreductase profiling and enzyme engineering
Active-site geometry probe
Docking energy and substrate scope interpretation
Synthesis of tert-butyl heterocycles
Intact tert-butyl group retention
Reaction sequence and intermediate stability review

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